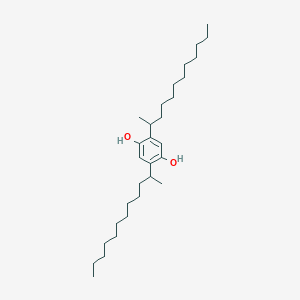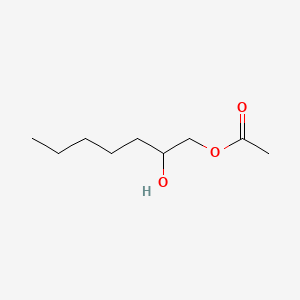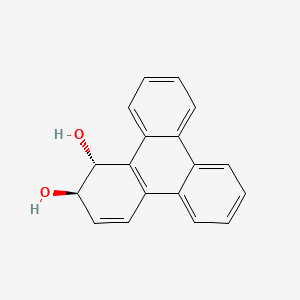![molecular formula C13H16O5S B13750504 2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate CAS No. 117036-93-8](/img/structure/B13750504.png)
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate is an organic compound with a complex structure that includes a benzenesulfonyl group, a prop-2-en-1-yl group, and an ethyl carbonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate typically involves the reaction of benzenesulfonyl chloride with an appropriate allylic alcohol under basic conditions to form the benzenesulfonylmethyl intermediate. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler hydrocarbons.
Substitution: The allylic position is reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce hydrocarbons with the removal of the sulfonyl group .
Applications De Recherche Scientifique
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonyl groups.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in medicinal chemistry for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-[(phenylsulfonyl)methyl]acrylate: Similar structure but with an acrylate group instead of a carbonate.
Benzenesulfonylmethyl derivatives: Various derivatives with different functional groups attached to the benzenesulfonylmethyl moiety.
Uniqueness
2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate is unique due to the combination of the benzenesulfonyl group with an allylic carbonate.
Propriétés
| 117036-93-8 | |
Formule moléculaire |
C13H16O5S |
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
2-(benzenesulfonylmethyl)prop-2-enyl ethyl carbonate |
InChI |
InChI=1S/C13H16O5S/c1-3-17-13(14)18-9-11(2)10-19(15,16)12-7-5-4-6-8-12/h4-8H,2-3,9-10H2,1H3 |
Clé InChI |
PBCNRAXRWSXTOT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OCC(=C)CS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)


